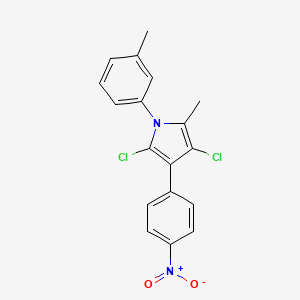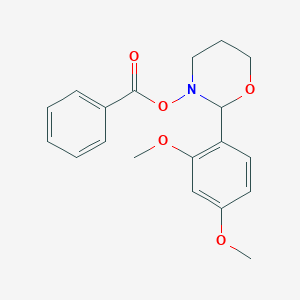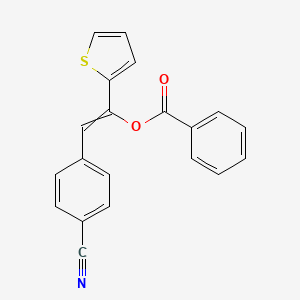
2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole is a synthetic organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its complex structure, which includes multiple substituents such as chlorine, methyl, and nitro groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and other organic reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce new functional groups in place of the halogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-1H-pyrrole: Lacks the additional methyl and nitrophenyl groups.
5-Methyl-1H-pyrrole: Lacks the chlorine and nitrophenyl groups.
3-(4-Nitrophenyl)-1H-pyrrole: Lacks the chlorine and methyl groups.
Uniqueness
2,4-Dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)-1H-pyrrole is unique due to its combination of substituents, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can make it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
88502-81-2 |
|---|---|
Molekularformel |
C18H14Cl2N2O2 |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
2,4-dichloro-5-methyl-1-(3-methylphenyl)-3-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-4-3-5-15(10-11)21-12(2)17(19)16(18(21)20)13-6-8-14(9-7-13)22(23)24/h3-10H,1-2H3 |
InChI-Schlüssel |
BSTIUJUVMCCUAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=C2Cl)C3=CC=C(C=C3)[N+](=O)[O-])Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,9-Dimethyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14387139.png)



![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)
![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)

![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)

![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)

![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
